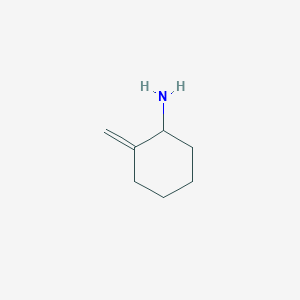
2-Methylidenecyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidenecyclohexan-1-amine is an organic compound with the molecular formula C7H13N. It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a cyclohexane ring with a methylene group and an amine group attached to it .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylidenecyclohexan-1-amine can be synthesized through various methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of cyclohexanone with methylamine under reductive amination conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of nitriles or reductive amination of ketones. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methylidenecyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming different substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typical reagents.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted amines
Scientific Research Applications
2-Methylidenecyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of polymers, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Methylidenecyclohexan-1-amine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic centers. The compound’s amine group can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the methylene group.
Methylcyclohexylamine: Contains a methyl group attached to the cyclohexane ring.
Cyclohexanone: A ketone derivative of cyclohexane.
Uniqueness
2-Methylidenecyclohexan-1-amine is unique due to the presence of both a methylene group and an amine group on the cyclohexane ring.
Properties
CAS No. |
72052-67-6 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
2-methylidenecyclohexan-1-amine |
InChI |
InChI=1S/C7H13N/c1-6-4-2-3-5-7(6)8/h7H,1-5,8H2 |
InChI Key |
KYBCVBXFCVAUBV-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





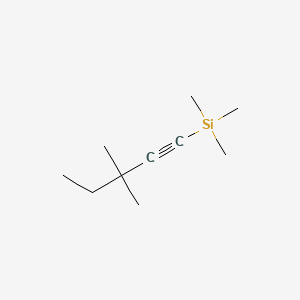
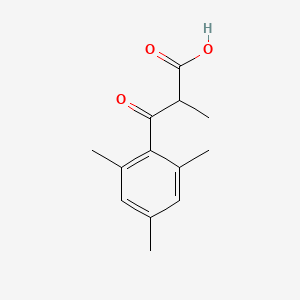
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13949658.png)
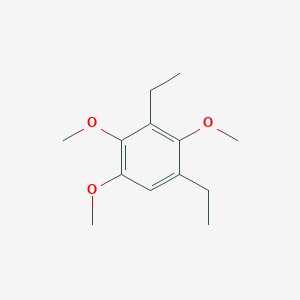
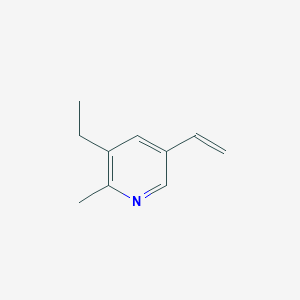
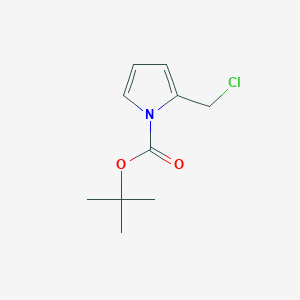
![3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene](/img/structure/B13949705.png)
![Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949707.png)
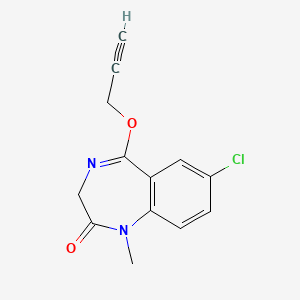

![2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949721.png)
